1-(2,5-dibromopyridin-3-yl)methanamine dihydrobromide
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Overview
Description
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C6H7Br2N·2HBr. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 2 and 5 positions of the pyridine ring and the methanamine group at the 3 position make this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromopyridin-3-yl)methanamine dihydrobromide typically involves the bromination of 3-pyridinemethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and high efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Coupled products with extended aromatic systems
Scientific Research Applications
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in the development of biochemical assays and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromopyridin-3-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The bromine atoms and the methanamine group play crucial roles in binding to target molecules, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(2,5-Dibromopyridin-3-yl)ethan-1-amine hydrobromide
- 3-Pyridinemethanamine, 2,5-dibromo-
Comparison: 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the methanamine group. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in various research applications. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.
Properties
CAS No. |
2680540-10-5 |
---|---|
Molecular Formula |
C6H8Br4N2 |
Molecular Weight |
427.8 |
Purity |
95 |
Origin of Product |
United States |
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